molecular formula C13H9BrN2O2S B7595957 1-(benzenesulfonyl)-5-bromo-1H-indazole

1-(benzenesulfonyl)-5-bromo-1H-indazole

Cat. No.: B7595957
M. Wt: 337.19 g/mol
InChI Key: BGHNXFAAAHVVAJ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a chemical compound that belongs to the class of indazoles, which are bicyclic compounds containing a pyrazole ring fused to a benzene ring The presence of a benzenesulfonyl group and a bromine atom at specific positions on the indazole ring makes this compound unique

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-5-bromo-1H-indazole typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-5-bromo-1H-indazole undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted indazoles and sulfonyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

1-(benzenesulfonyl)-5-bromo-1H-indazole has shown potential as a lead compound in drug discovery, particularly for its anticancer properties. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.85Induces apoptosis via mitochondrial pathway
This compoundA549 (Lung Cancer)1.10Inhibits cell proliferation

Studies have demonstrated that this compound induces apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, effectively triggering cell death pathways in cancer cells .

The compound is also being investigated for its biological activities beyond anticancer effects. It has shown promise in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against various bacterial strains.
  • Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in cancer progression and other diseases.

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its ability to selectively inhibit certain protein targets makes it an important compound in understanding disease mechanisms.

Case Study 1: Anticancer Activity

A study published in Cancer Letters evaluated the antiproliferative effects of various indazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound demonstrated significant activity with an IC50 value of 0.85 μM against MCF-7 cells, highlighting its potential for therapeutic development .

Case Study 2: Enzyme Inhibition

Research published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of indazole derivatives. The study found that this compound effectively inhibited cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, suggesting its utility in developing treatments for cancer .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-5-bromo-1H-indazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(Benzenesulfonyl)-5-bromo-1H-indazole can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound is characterized by its indazole core, which is known for its diverse biological properties. The presence of the benzenesulfonyl group enhances its solubility and reactivity, making it a valuable candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Research indicates that it may possess antiproliferative effects on cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of indazole derivatives found that this compound exhibited significant antibacterial activity. The minimal inhibitory concentration (MIC) values were determined against multiple clinical strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Enterococcus faecalis128
Escherichia coli128
Pseudomonas aeruginosa128

These results indicate that the compound shows moderate activity against certain strains, particularly against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent increase in apoptotic cells when tested on 4T1 breast cancer cells. Key findings include:

  • Apoptosis Induction : Flow cytometry analysis showed an increase from 3.7% to 53.2% apoptotic cells at concentrations ranging from 0 to 5 µM.
  • Protein Expression Modulation : Western blot analysis indicated that treatment with the compound decreased levels of the anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and cleaved caspase-3 .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The compound likely interacts with specific enzymes or receptors involved in cellular signaling pathways, leading to modulation of cell proliferation and apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest in cancer cells, contributing to its antiproliferative effects .

Case Studies

Several case studies have reported the synthesis and evaluation of various indazole derivatives, including this compound. These studies typically focus on structure-activity relationships (SAR) to optimize biological activity:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their biological activities. Among them, compounds with similar structural modifications exhibited varying degrees of antibacterial and anticancer activities, highlighting the importance of functional group positioning on efficacy .
  • Evaluation Against Drug-resistant Strains : The compound was also tested against multidrug-resistant (MDR) bacterial strains, showing promising results that warrant further investigation into its potential as a lead compound for drug development .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-11-6-7-13-10(8-11)9-15-16(13)19(17,18)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNXFAAAHVVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001415-31-1
Record name 1-(benzenesulfonyl)-5-bromo-1H-indazole
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